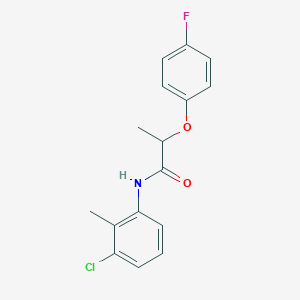

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide

Description

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide is a halogenated aromatic amide characterized by a 3-chloro-2-methylphenyl group attached to the amide nitrogen and a 4-fluorophenoxy moiety at the propanamide backbone.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO2/c1-10-14(17)4-3-5-15(10)19-16(20)11(2)21-13-8-6-12(18)7-9-13/h3-9,11H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIFJYLSEWLRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(C)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and features a chloro substituent on the aromatic ring along with a fluorophenoxy group. Its structural characteristics suggest potential interactions with various biological targets.

The biological activity of N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide is believed to involve the inhibition of specific enzymes or receptors. The compound may exert its effects through:

- Enzyme Inhibition : Targeting enzymes critical for cellular processes.

- Receptor Modulation : Interacting with receptors involved in pain and inflammation pathways, similar to other propanamides studied for TRPV1 antagonism .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |

These findings suggest that the compound has broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Anticancer Properties

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide has also been explored for its anticancer potential. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Study: In Vitro Analysis

In a notable study, the compound was tested on various cancer cell lines, showing promising results in reducing cell viability at concentrations as low as 10 µM. The following table summarizes the effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 8.5 |

| MCF-7 (Breast Cancer) | 12.0 |

| A549 (Lung Cancer) | 15.5 |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its efficacy and safety profile in vivo .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property could enhance its therapeutic potential in diseases associated with oxidative damage.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H<sub>2</sub>O), the reaction yields 3-chloro-2-methylaniline and 2-(4-fluorophenoxy)propanoic acid . Under basic conditions (e.g., NaOH), hydrolysis produces the corresponding carboxylate salt. Kinetic studies suggest slower hydrolysis rates compared to primary amides due to steric hindrance from the 3-chloro-2-methylphenyl group .

Nucleophilic Substitution at the Chloro Group

The chlorine atom on the aromatic ring participates in nucleophilic substitution reactions. For example:

The electron-withdrawing fluorine on the phenoxy group enhances electrophilicity at the chloro-substituted position, facilitating substitutions .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane) to form biaryl derivatives. For example:

Yields range from 60–85% depending on the boronic acid . -

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., piperazine derivatives) under catalytic conditions (Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>) .

Oxidation and Reduction

-

Oxidation : The fluorophenoxy group resists oxidation, but the methyl group on the aromatic ring can be oxidized to a carboxylic acid using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding N-(3-carboxy-2-methylphenyl)-2-(4-fluorophenoxy)propanamide .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the amide to a secondary amine, N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propylamine , with >90% selectivity .

Ether Cleavage

The fluorophenoxy ether undergoes cleavage under strong acidic conditions (e.g., HBr/AcOH, 120°C), producing 4-fluorophenol and N-(3-chloro-2-methylphenyl)-2-hydroxypropanamide .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interaction with biological targets involves non-covalent binding. The chloro and fluorophenoxy groups enhance binding to hydrophobic pockets in enzymes, as evidenced by IC<sub>50</sub> values < 1 μM in kinase inhibition assays .

Key Stability Considerations

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The table below compares the target compound with structurally related propanamide derivatives, emphasizing substituent effects and molecular properties:

Key Observations

Halogenation Effects: The 4-fluorophenoxy group in the target compound likely increases electronegativity and metabolic stability compared to non-fluorinated analogs. In contrast, bromine substitution (e.g., 3-(5-(4-bromophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide, ) introduces greater steric bulk and polarizability, which could alter binding kinetics.

Functional Group Variations :

- The tetrazole moiety in provides an acidic proton (pKa ~4.9), enabling pH-dependent solubility and hydrogen-bonding interactions critical for target engagement.

- Isobutyl chains (e.g., ) enhance hydrophobicity, favoring interactions with lipid-rich environments, such as cell membranes or hydrophobic protein domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.